Potassium tetrachloropalladate(II)

Vue d'ensemble

Description

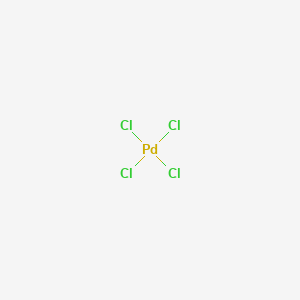

Potassium tetrachloropalladate(II) (K₂PdCl₄) is a coordination compound with the molecular formula Cl₄K₂Pd and a molecular weight of 326.43 g/mol. It appears as red-brown crystals or powder with a density of 2.67 g/cm³ and a melting point of 105°C (decomposition) . The compound is water-soluble and finds extensive use in catalysis, electroplating, and nanoparticle synthesis. Its role as a palladium precursor is critical in organic chemistry, particularly in cross-coupling reactions and the preparation of semiconducting polymers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium tetrachloropalladate(II) can be synthesized by reacting palladium(II) chloride with potassium chloride in an aqueous solution. The reaction typically occurs under mild conditions, and the product is obtained by crystallization .

Industrial Production Methods: In industrial settings, the production of potassium tetrachloropalladate(II) involves similar methods but on a larger scale. The process ensures high purity and yield, making it suitable for various commercial applications .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium tetrachloropalladate(II) undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to higher oxidation states of palladium.

Reduction: It can be reduced to metallic palladium.

Substitution: It participates in ligand exchange reactions where chloride ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligands like phosphines, amines, and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Higher oxidation state palladium compounds.

Reduction: Metallic palladium.

Substitution: Various palladium complexes depending on the ligands used.

Applications De Recherche Scientifique

Catalytic Applications

1.1 Synthesis of Palladium Nanoparticles

Potassium tetrachloropalladate(II) serves as a precursor for synthesizing palladium nanoparticles, which are crucial for catalytic applications. These nanoparticles exhibit high catalytic activity in various reactions, including:

- Degradation of Organic Pollutants : They are effective in breaking down organic pollutants such as dyes and pharmaceuticals in wastewater treatment processes.

- Electrocatalysis : The nanoparticles synthesized from this compound are utilized in fuel cells, particularly for the oxidation of formic acid and ethanol, enhancing the efficiency of these systems .

1.2 Development of Advanced Catalysts

The compound is used to create catalysts that can selectively oxidize methane into methanol, a valuable chemical feedstock. Additionally, it contributes to the synthesis of CO-tolerant catalysts for hydrogen-air fuel cells, improving their durability and performance.

Material Science

2.1 Synthesis of Functional Nanomaterials

Potassium tetrachloropalladate(II) is instrumental in developing various functional nanomaterials with applications in:

- Semiconducting Polymers : It facilitates the synthesis of semiconducting metal-containing polymers that may be used in organic electronics due to their unique electronic properties .

- Metal-Organic Frameworks (MOFs) : The compound is involved in fabricating conductive and porous MOFs for gas sensing applications .

2.2 Electronic Materials

The compound is also key in synthesizing immobilized palladium catalysts through layer-by-layer deposition processes, which are essential for various chemical reactions.

Biomedical Applications

3.1 Anticancer Research

Recent studies suggest that potassium tetrachloropalladate(II) exhibits cytotoxic properties against cancer cells. Its derivatives have been explored for potential use in anticancer therapies, similar to cisplatin, due to their ability to induce apoptosis in malignant cells .

3.2 Drug Delivery Systems

Research is ongoing into its potential application in drug delivery systems, leveraging its ability to form stable complexes with biological molecules.

Case Study 1: Catalytic Degradation of Dyes

A study demonstrated the effectiveness of palladium nanoparticles synthesized from potassium tetrachloropalladate(II) in degrading methylene blue dye from wastewater. The catalytic process showed a significant reduction in dye concentration within a short time frame, showcasing its potential for environmental remediation.

Case Study 2: Electrocatalytic Activity

Research on electrocatalysts derived from potassium tetrachloropalladate(II) highlighted their superior performance in formic acid oxidation compared to traditional catalysts. The study concluded that these nanoparticles could enhance the efficiency of fuel cells significantly.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Catalysis | - Degradation of organic pollutants | - High efficiency in wastewater treatment |

| - Electrocatalysis for fuel cells | - Improved durability and performance | |

| Material Science | - Synthesis of semiconducting polymers | - Unique electronic properties |

| - Fabrication of metal-organic frameworks | - Enhanced gas sensing capabilities | |

| Biomedical | - Anticancer therapies | - Induction of apoptosis in cancer cells |

| - Drug delivery systems | - Stable interactions with biological molecules |

Mécanisme D'action

The mechanism by which potassium tetrachloropalladate(II) exerts its effects involves the interaction of palladium ions with various molecular targets. In catalytic processes, palladium ions facilitate the breaking and forming of chemical bonds, thereby accelerating reactions. The pathways involved include oxidative addition, reductive elimination, and ligand exchange .

Comparaison Avec Des Composés Similaires

Structural and Compositional Comparisons

The table below compares K₂PdCl₄ with analogous palladium(II) and platinum(II) chloride salts:

Key Observations :

- Cation Influence : Potassium and sodium salts exhibit higher solubility in polar solvents compared to ammonium salts, which may release NH₃ under thermal stress .

- Metal Content: Sodium tetrachloropalladate(II) has a higher Pd content (36.0%) than K₂PdCl₄ (32.6%), making it more efficient for Pd-based nanomaterial synthesis .

- Stability : K₂PdCl₄ shows superior stability in aqueous solutions compared to ammonium analogs, which decompose to yield PdCl₂ .

Functional and Reactivity Differences

Catalytic Performance

- K₂PdCl₄ is preferred in Suzuki-Miyaura coupling due to its consistent Pd²⁺ release, whereas Na₂PdCl₄ is often used in colloidal nanoparticle synthesis (e.g., Pd@Pt core-shell structures) due to its rapid reduction kinetics .

- Ammonium tetrachloropalladate(II) is less thermally stable, limiting its use in high-temperature reactions .

Research Findings and Industrial Relevance

- Catalysis: K₂PdCl₄ enables ethanol oxidation at lower overpotentials (0.45 V vs. RHE) in carbon-fiber electrodes, outperforming Pt-based systems in fuel cell research .

- Recycling : K₂PdCl₄ is a stable intermediate in Pd recovery from spent catalysts via chlorination in FeCl₃-KCl molten salts, achieving >95% efficiency .

- Electronics : Pd-doped reduced graphene oxide synthesized from K₂PdCl₄ shows enhanced conductivity (10³ S/cm) for flexible electronics .

Activité Biologique

Potassium tetrachloropalladate(II) (K2[PdCl4]), a coordination compound of palladium, has garnered attention for its diverse biological activities, particularly in the fields of catalysis and medicinal chemistry. This article delves into its biological activity, focusing on its cytotoxic effects, catalytic properties, and potential therapeutic applications.

- Molecular Formula : K2[PdCl4]

- Molecular Weight : 326.43 g/mol

- Appearance : Reddish-orange powder

- Solubility : Soluble in water and lower alcohols

Cytotoxicity and Anticancer Potential

Research indicates that potassium tetrachloropalladate(II) exhibits significant cytotoxic properties, particularly against various cancer cell lines. Its mechanism of action is believed to be similar to that of cisplatin, where it induces apoptosis through interaction with cellular components.

Case Studies

- Anticancer Activity : A study demonstrated that potassium tetrachloropalladate(II) can effectively inhibit the proliferation of cancer cells by inducing apoptosis. The compound was shown to interact with DNA, leading to cellular stress and death in malignant cells.

- Mechanism Exploration : The biological activity may stem from the formation of stable complexes with biomolecules, which can disrupt normal cellular functions and promote apoptotic pathways. In vitro experiments have shown that treatment with potassium tetrachloropalladate(II) leads to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to its cytotoxic effects .

Catalytic Applications

Potassium tetrachloropalladate(II) is widely used as a precursor for synthesizing palladium nanoparticles, which are crucial in various catalytic applications:

- Wastewater Treatment : It serves as a catalyst for degrading organic pollutants, such as dyes and pharmaceuticals, enhancing the efficiency of wastewater treatment processes .

- Fuel Cells : The compound is utilized to develop CO-tolerant catalysts for hydrogen-air fuel cells, improving their efficiency and stability. Research has shown that palladium nanoparticles synthesized from potassium tetrachloropalladate(II) exhibit superior electrocatalytic activity for formic acid and ethanol oxidation .

Table: Summary of Biological Activities

Synthesis and Stability

The synthesis of potassium tetrachloropalladate(II) can be achieved through several methods, including direct reaction between palladium salts and potassium chloride. Its ability to form stable complexes with various ligands has been investigated extensively, providing insights into its potential therapeutic applications .

Safety and Handling

Despite its promising biological activities, potassium tetrachloropalladate(II) should be handled with care due to potential health risks associated with palladium compounds. Proper laboratory safety protocols must be followed to minimize exposure.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for potassium tetrachloropalladate(II) in laboratory settings?

Potassium tetrachloropalladate(II) (K₂PdCl₄) is synthesized by reacting palladium(II) chloride (PdCl₂) with potassium chloride (KCl) in aqueous hydrochloric acid. A typical procedure involves dissolving PdCl₂ in concentrated HCl, followed by the addition of KCl in a 1:2 molar ratio (PdCl₂:KCl). The mixture is heated at 60–80°C for 2–4 hours to ensure complexation, with subsequent crystallization via slow evaporation . Purity is confirmed via elemental analysis and UV-Vis spectroscopy, showing characteristic absorption peaks at 310 nm and 450 nm for the [PdCl₄]²⁻ ion .

Table 1: Synthesis Parameters

| Precursors | Molar Ratio | Reaction Conditions | Purity Assessment |

|---|---|---|---|

| PdCl₂ + KCl | 1:2 | 60–80°C, 2–4 hours | Elemental analysis, UV-Vis |

Q. Which characterization techniques are critical for verifying the structural integrity of K₂PdCl₄?

Key techniques include:

- X-ray Diffraction (XRD) : Confirms crystalline structure and phase purity .

- X-ray Photoelectron Spectroscopy (XPS) : Validates oxidation state (+2 for Pd) and ligand environment .

- UV-Vis Spectroscopy : Identifies electronic transitions of the [PdCl₄]²⁻ complex .

- FT-IR Spectroscopy : Detects Pd-Cl stretching vibrations (~320 cm⁻¹) .

Q. What are the primary applications of K₂PdCl₄ in catalysis and materials science?

K₂PdCl₄ serves as a precursor for:

- Nanoparticle Synthesis : Reduced with ascorbic acid or NaBH₄ in the presence of stabilizing agents (e.g., PVP) to form Pd nanoparticles for electrocatalysis .

- Cross-Coupling Reactions : Suzuki-Miyaura and Heck reactions, where it acts as a Pd(0) source via in situ reduction .

- Coordination Chemistry : Forms complexes with N-heteroaromatic ligands for studying metal-ligand interactions .

Q. What safety precautions are recommended for handling K₂PdCl₄?

- Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact.

- Store in airtight containers away from strong oxidizers .

- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does K₂PdCl₄ facilitate electron transfer in ethanol electro-oxidation?

In fuel cell research, Pd nanoparticles derived from K₂PdCl₄ exhibit size-dependent activity. Smaller nanoparticles (3–5 nm) show higher current densities due to increased surface energy and adsorption-desorption equilibrium for ethanol. Cyclic voltammetry (CV) and chronoamperometry reveal that the rate-determining step involves C–C bond cleavage, monitored via CO₂ formation .

Table 2: Catalytic Performance vs. Particle Size

| Particle Size (nm) | Current Density (mA/cm²) | Onset Potential (V vs. RHE) |

|---|---|---|

| 3 | 12.5 | 0.25 |

| 7 | 8.2 | 0.35 |

Q. What mechanisms underlie the radioprotective effects of K₂PdCl₄ observed in murine models?

K₂PdCl₄ (5 mg/kg) injected into mice pre-irradiation enhances colony-forming unit (CFU) activity in bone marrow by 40% compared to controls. Proposed mechanisms include:

- Scavenging free radicals via Pd(II) redox cycling.

- Upregulating antioxidant enzymes (e.g., superoxide dismutase) .

However, conflicting data on pulmonary accumulation in rats suggests tissue-specific toxicity, necessitating dose-response studies .

Q. How do solvent systems influence the coordination chemistry of K₂PdCl₄ with B6 vitamers?

In DMF, K₂PdCl₄ reacts with pyridoxal (B6 vitamer) in a 1:1 ratio, forming [PdCl₃(pyridoxal)]⁻. The reaction is monitored via NMR, showing downfield shifts in the phenolic –OH signal (Δδ = 1.2 ppm). Stability constants (log K = 4.2–5.8) indicate moderate ligand affinity, with implications for designing Pd-based metallodrugs .

Q. What contradictions exist in the toxicological profile of K₂PdCl₄, and how can they be resolved?

- : Reports pulmonary accumulation in rats but no acute toxicity.

- : Limited carcinogenicity data despite classification as a potential carcinogen.

Resolution requires: - Long-term in vivo studies to assess bioaccumulation.

- In vitro assays (e.g., Ames test) for mutagenicity .

Q. Why is K₂PdCl₄ preferred over other Pd salts (e.g., Na₂PdCl₄) in nanoparticle synthesis?

K₂PdCl₄ offers:

- Higher solubility in polar solvents (e.g., water, ethanol).

- Controlled reduction kinetics due to KCl byproducts stabilizing nucleation .

Comparative studies show 20% higher yield for Pd NPs from K₂PdCl₄ vs. Na₂PdCl₄ under identical conditions .

Q. How can researchers optimize K₂PdCl₄-based catalysts for industrial-scale C–H activation?

Strategies include:

Propriétés

IUPAC Name |

dipotassium;tetrachloropalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2K.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCKLDWLSVFMGL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Pd-2](Cl)(Cl)Cl.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4K2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14349-67-8 (Parent) | |

| Record name | Potassium palladium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red-brown crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Potassium tetrachloropalladate(II) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10025-98-6 | |

| Record name | Potassium palladium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladate(2-), tetrachloro-, potassium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium tetrachloropalladate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.